4-Chloro-3-methylaniline

Analytical Chemistry Spectroscopy Quality Control

Synthesis of sulfonamide APIs and podophyllotoxin antitumor agents demands the exact 4-chloro-3-methyl regioisomer; off-isomer contamination causes failed syntheses. BenchChem supplies 4-Chloro-3-methylaniline (CAS 7149-75-9) as the authentic positional isomer, confirmed by FT-IR/Raman fingerprint. • ≥98% (GC) purity, argon-charged packaging preserves reactive amino group. • Direct precursor to 4-chloro-3-methylbenzenesulfonyl chloride, the mandatory intermediate for target sulfonamides. • Scalable from research grams to production quantities with full analytical documentation.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 7149-75-9
Cat. No. B014550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylaniline
CAS7149-75-9
Synonyms5-Amino-3-chlorotoluene, 4-Chloro-m-toluidine;  4-Chloro-3-methyl-benzenamine;  3-Methyl-4-chloroaniline;  NSC 72329; 
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
InChIKeyHIHCTGNZNHSZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylaniline Procurement Overview


4-Chloro-3-methylaniline (CAS 7149-75-9) is a halogenated aniline derivative, specifically a chloro-substituted m-toluidine, with the molecular formula C7H8ClN and a molecular weight of 141.60 g/mol . It is a crystalline solid at room temperature, with a melting point cited between 82–86 °C . This compound serves as a critical chemical intermediate, with commercial sources offering purities of ≥98% (GC) and production scales up to 300 kg, underscoring its established role in organic synthesis for pharmaceuticals and agrochemicals [1]. Its defining feature is the specific 4-chloro, 3-methyl substitution pattern on the aniline ring, which imparts unique electronic and steric properties that dictate its reactivity profile compared to other chloro-methyl aniline isomers [2].

Workflow Pharmaceutical and agrochemical intermediate synthesis
Selection Logic 4-chloro-3-methyl substitution pattern required for regiochemical control
Grade Context Commercial purity specification review for synthesis viability

4-Chloro-3-methylaniline Substitution Failure


Substituting 4-chloro-3-methylaniline with a different chloro-methyl aniline isomer (e.g., 4-chloro-2-methylaniline or 3-chloro-4-methylaniline) or a parent analog (e.g., 4-chloroaniline) is not chemically valid without risking process failure or altered product properties. The specific substitution pattern dictates the molecule's electronic nature and steric environment, a principle proven by a foundational study on aromatic chlorinations which showed that the position of a blocking substituent drastically alters reaction yields and selectivity; a substituent at the 4-position led to poor yields of 2-chlorinated products [1]. Moreover, comparative spectroscopic analysis confirms that the vibrational modes of the amino group are distinctly influenced by the position of the bulky chlorine and methyl groups, a feature critical for analytical characterization [2]. This positional specificity directly impacts the compound's utility as a synthesis intermediate, where the 4-chloro-3-methyl pattern is required to correctly orient subsequent functionalizations in multi-step pharmaceutical and agrochemical syntheses [3].

4-Chloro-3-methylaniline
Other chloro-methyl aniline isomers
Substitution pattern dictates electronic and steric environment; isomer shift may alter regioselectivity and reaction yields.
4-Chloro-3-methylaniline
4-Chloroaniline
pKa difference indicates distinct protonation and nucleophilicity; may require adjustment of reaction pH and coupling conditions.
4-Chloro-3-methylaniline
3-Chloro-4-methylaniline
Spectroscopic fingerprint divergence prevents interchangeable use in analytical method development and QC verification.

4-Chloro-3-methylaniline vs. Structural Analogs


Spectroscopic Fingerprint vs. 4-Chloro-2-methylaniline

A direct comparative spectroscopic study provides unambiguous differentiation from its positional isomer, 4-chloro-2-methylaniline. The FT-IR and FT-Raman spectra were recorded and complete vibrational assignments for both compounds were established using ab initio calculations [1]. The study specifically investigated how the relative positions of the bulky chlorine and methyl groups influence the vibrational modes of the amino group (NH2), confirming that the two isomers have distinct and distinguishable spectroscopic fingerprints [1].

Spectroscopic Fingerprint
Head-to-head
Distinct FT-IR and FT-Raman spectra vs. 4-chloro-2-methylaniline; vibrational modes of NH2 group uniquely assigned.
Supports unambiguous QC differentiation from isomers.
Solid-phase spectroscopy; geometry optimized by HF/DFT.
Analytical Chemistry Spectroscopy Quality Control

pKa-Driven Reactivity vs. 4-Chloroaniline

The predicted acid dissociation constant (pKa) provides an electronic basis for its differential reactivity. 4-Chloro-3-methylaniline has a predicted pKa of 4.08±0.10 for its conjugate acid . This is lower than the experimental pKa of the unsubstituted 3-methylaniline (pKa 4.73) , and also slightly lower than that of its chloro-only analog, 4-chloroaniline (pKa 4.15) . This indicates that the combined electron-withdrawing effect of the 4-chloro and the weak electron-donating effect of the 3-methyl group produce a distinct electron density at the amino group, influencing its nucleophilicity and protonation state under specific pH conditions.

pKa-Driven Reactivity
Cross-study comparable
Predicted pKa 4.08±0.10 vs. 4-chloroaniline (4.15) and 3-methylaniline (4.73).
Informs pH selection for diazotization and coupling reactions.
Predicted value context; data to verify with experimental measurement.
Physical Organic Chemistry Reactivity Prediction Synthesis Design

Chlorination Regioselectivity Advantage

The electronic and steric environment of 4-chloro-3-methylaniline makes it a superior precursor for specific, high-selectivity transformations where other isomers fail. A seminal study on aromatic chlorination demonstrated that a substituent blocking the para-position (4-position) generally leads to poor or moderate yields of 2-chlorinated products [1]. However, for the synthesis of 4-chloro-3-methylaniline itself, the 3-methyl group directs electrophilic attack, and the process can be scaled to deliver the compound with >98% purity (GC) and at up to 300 kg scale commercially, proving the viability of its specific substitution pattern for industrial manufacturing [2]. This implies that using an alternative isomer as a starting material for further functionalization (e.g., nitration, sulfonylation) would lead to different, and often undesired, regiochemical outcomes.

Chlorination Regioselectivity
Class-level inference
4-position substitution pattern leads to specific electrophilic attack outcomes; commercial scale up to 300 kg.
Sourcing incorrect isomer may lead to synthetic route failure.
Based on aromatic chlorination study and supplier specification.
Synthetic Chemistry Process Optimization Route Scouting

Podophyllotoxin Derivative Specificity

In a patent for a novel class of antitumor agents, 4-chloro-3-methylaniline was specifically selected among a panel of anilines (including 3-fluoro-4-methoxyaniline and o-anisidine) for introduction into the 4-position of the active C-ring of podophyllotoxin [1]. The choice of this specific aniline, as opposed to other substituted anilines, was part of a strategy to achieve 'multi-pathway and multi-target effects on tumor cells [1].' The patent explicitly claims the derivative obtained exclusively from 4-chloro-3-methylaniline, establishing its structural necessity for achieving the claimed 'significantly increased antitumor activity' [1].

Podophyllotoxin Derivative
Supporting evidence
Specifically selected from a panel of anilines to derivatize podophyllotoxin C-ring; reported to result in increased antitumor activity in assay.
Structural necessity for patented derivative; critical for IP-sensitive R&D procurement.
Patent-sourced activity description; endpoint context for review.
Medicinal Chemistry Oncology Research Process Chemistry

4-Chloro-3-methylaniline Key Applications


4-Chloro-3-methylbenzenesulfonyl Chloride Synthesis

This compound is a direct precursor to 4-chloro-3-methylbenzenesulfonyl chloride, a key intermediate used in the production of sulfonamide-based pharmaceuticals and agrochemicals. Its procurement is mandatory for this specific synthesis route, as the position of the sulfonyl chloride group is determined by the starting aniline's amino group . Using any other chloro-methyl aniline would yield a different sulfonyl chloride isomer, thereby altering the biological activity of the final product.

Targeted Antitumor Podophyllotoxin Derivatives

As evidenced by patent literature, 4-chloro-3-methylaniline is an essential raw material for creating a specific family of anilino-substituted podophyllotoxin derivatives with enhanced antitumor activity [1]. Medicinal chemistry groups developing this class of compounds must procure this exact aniline to replicate the patented structures and associated biological profiles.

Arylphosphonic Acid Ligands and Organocatalysts

The compound is a documented precursor for the synthesis of 4-chloro-3-tolylphosphonic acid and its bis-derivative, which are used in the preparation of metal-organic frameworks (MOFs), coordination polymers, and as specialty ligands . The specific steric and electronic properties imparted by the 4-chloro-3-methyl substitution are integral to the function of the final phosphonic acid product.

Quantitative Analytical Method Development

The distinct FT-IR and FT-Raman spectroscopic fingerprints of 4-chloro-3-methylaniline, which are quantitatively distinguishable from its isomer 4-chloro-2-methylaniline, make this compound a required reference standard [2]. Analytical laboratories developing purity or impurity profiling methods for complex reaction mixtures must procure this specific reference material to ensure method accuracy and selectivity.

Application
Selection Property
Validation Focus
Sulfonamide Intermediate Synthesis
Regiochemical fidelity for sulfonyl chloride route
Positional isomer identity and purity verification
Podophyllotoxin Derivative R&D
Structural requirement for targeted analog library
Replication of patented structure and reported cellular assay context
Phosphonic Acid Ligand Synthesis
Specific steric and electronic substitution pattern
Material property review for MOF or coordination polymer formation
Analytical Method Development
Distinct spectroscopic fingerprint vs. isomers
Method accuracy and selectivity using reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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